N1-allyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-28-16)29(24,25)13-6-7-14(26-2)15(11-13)27-3/h4,6-7,11,16H,1,5,8-10,12H2,2-3H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRALCHKZWBIZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-allyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound with a complex molecular structure, identified by its CAS number 872976-19-7. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 427.5 g/mol
- Structural Features : The compound contains an allyl group, oxalamide moiety, and a sulfonyl-substituted oxazinan ring, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The sulfonyl group is believed to enhance the compound's ability to penetrate bacterial membranes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range. |
| Study 2 | Evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli. |
| Study 3 | Explored the mechanism of action through apoptosis assays. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events. |
The biological activity of this compound can be attributed to:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : It induces oxidative stress within cells, leading to apoptosis.
- Modulation of Gene Expression : Alters the expression of genes involved in apoptosis and cell cycle regulation.
Q & A
Q. Table 1: Synthesis Parameters from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 3,4-Dimethoxyphenylsulfonyl chloride, 70°C, DMF | 65–75% | |
| Oxazinan Formation | Allylamine, NaHCO₃, reflux | 60–70% | |
| Oxalamide Coupling | Oxalyl chloride, THF, 0°C to RT | 50–60% |
Basic: What analytical techniques are used to confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify allyl protons (δ 5.1–5.8 ppm), sulfonyl groups (δ 3.8–4.1 ppm for methoxy), and oxazinan ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ = ~489.5 g/mol) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Advanced: How can computational chemistry (e.g., DFT) predict electronic properties and binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .
- Molecular Docking : Simulates interactions with biological targets (e.g., RORγ receptors). The 3,4-dimethoxyphenyl group shows π-π stacking with aromatic residues in binding pockets .
Advanced: How can researchers resolve contradictions in reported reaction yields or conditions?
Methodological Answer:
Systematic variation of parameters is critical:
- Case Study : Discrepancies in sulfonylation yields (65% vs. 50%) may arise from solvent polarity (DMF vs. THF) or stoichiometry. A design-of-experiments (DoE) approach can isolate optimal conditions .
- Statistical Analysis : Use ANOVA to compare yields across temperature (60°C vs. 80°C) and catalyst (pyridine vs. Et₃N) combinations .
Advanced: What experimental strategies identify biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to targets like RORγ .
- Cellular Assays : Luciferase reporter gene assays in HEK293 cells quantify RORγ modulation (EC₅₀ values) .
- Proteomics : SILAC labeling identifies protein interaction partners in lysates treated with the compound .
Advanced: What mechanisms govern the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Kinetic Studies : Monitor degradation via HPLC at pH 2–12. The oxazinan ring is prone to hydrolysis under acidic conditions (t₁/₂ = 2 h at pH 2), while the sulfonamide remains stable .
- Stabilization Strategies : Lyophilized formulations (with trehalose) improve shelf-life at 4°C .
Advanced: How does structural modification (e.g., substituent variation) affect bioactivity?
Methodological Answer:
- SAR Studies : Compare analogues (Table 2) to identify critical groups:
Table 2: Structure-Activity Relationships (SAR)
| Substituent | RORγ Activation (EC₅₀) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | 0.8 µM | |
| 4-Chlorophenyl | 5.2 µM | |
| 4-Fluorophenyl | 3.1 µM |
- Key Insight : Electron-donating groups (e.g., methoxy) enhance potency by stabilizing receptor-ligand interactions .
Advanced: What challenges arise in solubility and formulation for in vivo studies?
Methodological Answer:
- Solubility Screening : Use DMSO/PBS mixtures (≤0.1% DMSO) for aqueous solubility (<10 µg/mL). Nanoemulsions (e.g., Tween-80/PEG) improve bioavailability .
- In Vivo PK : IV administration in rodents shows rapid clearance (t₁/₂ = 1.5 h), necessitating sustained-release formulations .
Advanced: How can researchers validate contradictory bioactivity data across cell lines?
Methodological Answer:
- Standardization : Use isogenic cell lines (e.g., RORγ-overexpressing vs. knockout HEK293) to control for genetic variability .
- Dose-Response Curves : Repeat assays with 8-point dilution series (1 nM–100 µM) to confirm EC₅₀ reproducibility .
Advanced: What computational and experimental methods elucidate reaction mechanisms (e.g., sulfonamide bond formation)?
Methodological Answer:
- Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to track bond formation via autoradiography .
- Transition-State Modeling : DFT calculates energy barriers for nucleophilic attack (allylamine on sulfonyl chloride), identifying rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
